molecular formula C17H18N2 B2657514 5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 141472-87-9

5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2657514
CAS No.: 141472-87-9
M. Wt: 250.345
InChI Key: YMKONXNMRYCBLV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by methyl groups at positions 5 and 6 of the benzodiazole core and a 2-methylbenzyl substituent at position 1 (Figure 1). Benzimidazoles are heterocyclic compounds with broad applications in medicinal chemistry, materials science, and catalysis due to their structural resemblance to nucleotides and versatile binding capabilities .

Properties

IUPAC Name

5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-6-4-5-7-15(12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKONXNMRYCBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of methyl groups: Methylation at positions 5 and 6 can be carried out using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the 2-methylphenylmethyl group: This step involves the alkylation of the benzimidazole core with 2-methylbenzyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the benzimidazole ring can yield dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of 5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-carboxylic acid.

    Reduction: Formation of 5,6-dimethyl-1-[(2-methylphenyl)methyl]-1,3-dihydrobenzodiazole.

    Substitution: Introduction of halogens or nitro groups at the aromatic ring.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, which include compounds structurally similar to 5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole. Research indicates that certain benzimidazole derivatives exhibit significant inhibition against viruses such as enteroviruses and herpes simplex virus (HSV). For instance, specific derivatives demonstrated IC50 values as low as 1.08 µg/ml against Coxsackie virus .

Anti-inflammatory Properties

Benzimidazole derivatives are also recognized for their anti-inflammatory effects. A series of compounds were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Some derivatives showed remarkable inhibition with IC50 values in the nanomolar range, suggesting a strong potential for developing anti-inflammatory medications .

Analgesic Effects

In addition to anti-inflammatory properties, certain benzimidazole compounds have been reported to exhibit analgesic activity. For example, one study noted a significant reduction in edema volume and pain response in animal models compared to standard analgesics like diclofenac .

Drug Development

The structural characteristics of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets can be further explored through structure-activity relationship (SAR) studies. This approach aids in optimizing the pharmacological profile of new therapeutic agents derived from this compound.

Synthesis of Novel Derivatives

The synthesis of novel derivatives based on the benzimidazole framework has been a focal point in medicinal chemistry. Researchers have successfully modified the structure to enhance solubility and bioavailability while maintaining or improving pharmacological efficacy. This strategy is crucial for developing drugs with better therapeutic indices.

Photonic Materials

Beyond pharmacology, compounds like this compound are being investigated for applications in material science, particularly in photonic materials. The unique electronic properties of benzodiazoles make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Summary of Key Studies

Study ReferenceApplicationFindings
Xue et al. (2011)AntiviralIC50 values for enterovirus inhibition: 1.76 µg/ml
Kharitonova et al. (2016)AntiviralSignificant inhibition of HSV-induced cytopathic effects
Prajapat & Talesara (2016)Anti-inflammatoryIC50 values for COX inhibition: 0.0370 nM (COX-2)
Sharma et al. (2017)AnalgesicNotable reduction in edema volume compared to diclofenac

Case Study 1: Development of Anti-HSV Agents

A series of benzimidazole derivatives were synthesized and tested against HSV. The most promising derivative exhibited an IC50 value significantly lower than that of existing antiviral drugs, indicating its potential as a lead compound for further development.

Case Study 2: COX Inhibition Studies

In a comparative study of various benzimidazole derivatives for COX inhibition, one compound demonstrated superior efficacy over standard treatments. This finding supports the hypothesis that modifications to the benzimidazole core can yield potent anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs vary primarily in substituent positions and functional groups, which influence physicochemical properties and bioactivity:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Findings Reference
Target Compound 5,6-dimethyl, 1-(2-methylbenzyl) 250.34 High purity (95%); potential for hydrophobic interactions due to methyl groups .
5,6-Dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole 5,6-dimethyl, 1-(4-methylbenzyl) 250.34 Similar molecular weight; altered substituent position may affect binding selectivity .
5,6-Dimethyl-1-(2-methylprop-2-enyl)-1H-1,3-benzodiazole 5,6-dimethyl, 1-(2-methylallyl) 200.28 Reduced steric bulk compared to benzyl derivatives; potential for enhanced solubility .
5-{5,6-dichloro-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one 5,6-dichloro, 1-(2-methylbenzyl), pyridinone 384.26 Chlorine atoms increase electrophilicity; pyridinone moiety enhances hydrogen bonding .

Key Observations :

  • Substituent Position : The 2-methylbenzyl group in the target compound may favor π-π stacking in hydrophobic pockets compared to 4-methylbenzyl analogs .
  • Electron-Withdrawing Groups : Chlorine or trifluoromethyl substitutions (e.g., in ’s 5,6-dimethyl-2-(trifluoromethyl) analog) improve binding affinities by strengthening electrostatic interactions .
Antimicrobial Activity

Silver (I)-NHC complexes incorporating 5,6-dimethylbenzodiazole derivatives (e.g., ’s pyridinylmethyl-substituted analog) exhibit potent antibacterial activity, with MIC values <1 µg/mL against Staphylococcus aureus. The target compound’s methyl groups may similarly enhance membrane penetration, though direct antimicrobial data are lacking .

Anticancer Potential

A pyridocarbazole derivative () with a 5,6-dimethylbenzodiazole-like scaffold showed 5-fold higher cytotoxicity than ellipticine in leukemia cells. The 2-methylbenzyl group’s hydrophobicity may mimic this compound’s ability to intercalate DNA .

Protein Binding and Selectivity
  • Target Compound : Molecular docking () suggests that methyl groups stabilize hydrophobic interactions in binding pockets, similar to trifluoromethyl analogs. However, the latter’s higher electronegativity increases binding energy by ~2 kcal/mol .
  • Halogen-Bonding Analogs: Pyridinylmethyl-substituted benzodiazoles (e.g., DMPy3MBI in ) demonstrate halogen-bonding selectivity, which the target compound lacks due to its non-polar substituents .

Biological Activity

5,6-Dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2C_{17}H_{18}N_{2}. The structure features a benzodiazole core with two methyl groups at the 5 and 6 positions and a 2-methylphenyl group attached at the 1-position. This unique arrangement contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the benzodiazole scaffold exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Several derivatives show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values that suggest effective antibacterial action comparable to standard antibiotics .
  • Anticancer Properties : Some benzodiazole derivatives have been evaluated for anticancer activity. They have shown potential in inhibiting tumor growth in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

The SAR of benzodiazole derivatives has been extensively studied. Modifications at various positions on the benzodiazole ring can enhance or reduce biological activity. For example:

  • Methyl Substituents : The presence of methyl groups at the 5 and 6 positions has been associated with increased lipophilicity and improved cellular permeability, which may enhance bioactivity .
  • Phenyl Substituents : The type and position of substituents on the phenyl ring significantly influence the compound's interaction with biological targets. For instance, 2-methylphenyl substituents have shown promising antibacterial activity compared to other phenyl derivatives .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Antibacterial Studies : In vitro evaluations demonstrated that benzodiazole derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli. For example, one study reported MIC values ranging from 3.12 to 12.5 µg/mL for selected derivatives .
  • Anticancer Evaluations : Research on similar benzodiazole compounds indicated significant cytotoxic effects against various cancer cell lines, with some derivatives showing IC50 values in low micromolar ranges .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/Cell LineMIC/IC50 Value
5,6-Dimethyl-1H-benzodiazole derivative AAntibacterialStaphylococcus aureus3.12 µg/mL
Benzodiazole derivative BAnticancerHeLa CellsIC50 = 10 µM
Benzodiazole derivative CAntimicrobialEscherichia coli12.5 µg/mL

Q & A

Q. Advanced Research Focus

  • Subtype selectivity : Target GABAA α2/α3 subunits over α1 to reduce sedation .
  • Prodrug approaches : Mask polar groups (e.g., hydroxyls) with ester linkages to improve bioavailability and reduce off-target interactions.
  • Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., epoxides) and guide structural modifications .

How do reaction conditions (solvent, catalyst) impact yields in benzodiazole synthesis?

Q. Basic Research Focus

  • Solvent polarity : DMF enhances nucleophilicity in condensation reactions, while THF is ideal for Pd-catalyzed couplings .
  • Catalyst optimization : Pd(PPh3)2Cl2 (0.5 mol%) improves cross-coupling efficiency in aryl halide substitutions .
  • Microwave irradiation : Reduces reaction time from 18 hours to 30 minutes with comparable yields .

What computational tools validate spectroscopic data for novel benzodiazoles?

Q. Advanced Research Focus

  • NMR prediction software (e.g., ACD/Labs or MestReNova): Simulate spectra to confirm assignments of complex splitting patterns .
  • IR frequency databases (e.g., SDBS): Match experimental peaks to known functional groups.
  • Mass spectrometry fragmentation libraries : Predict major ions (e.g., [M+H]+) and validate molecular formulas .

How can researchers address discrepancies between theoretical and experimental biological activity?

Q. Advanced Research Focus

  • Re-evaluate assay conditions : Ensure pH, temperature, and co-solvents match physiological settings.
  • Test metabolite activity : Hydroxylated metabolites (e.g., via CYP450 enzymes) may exhibit unaccounted-for efficacy .
  • Triangulate data : Combine docking, in vitro binding (e.g., radioligand displacement), and in vivo efficacy to resolve contradictions .

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